molecular formula C5H9NO3 B1618698 4-Hydroxyiminopentanoic acid CAS No. 6945-36-4

4-Hydroxyiminopentanoic acid

Cat. No.: B1618698
CAS No.: 6945-36-4
M. Wt: 131.13 g/mol
InChI Key: AESJFNDOKWHJAH-GQCTYLIASA-N
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Description

4-Hydroxyiminopentanoic acid is an organic compound with the molecular formula C5H9NO3 It is known for its unique structure, which includes a hydroxyimino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyiminopentanoic acid can be synthesized through the reaction of hydroxylamine with glutaric acid. The reaction typically involves the following steps:

    Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in water, and sodium hydroxide is added to liberate free hydroxylamine.

    Reaction with Glutaric Acid: The hydroxylamine solution is then added to a solution of glutaric acid in water or an organic solvent. The reaction mixture is stirred and heated to facilitate the formation of this compound.

    Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as distillation or large-scale chromatography are employed.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyiminopentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.

Major Products

    Oxidation: Formation of oxo-pentanoic acid derivatives.

    Reduction: Formation of amino-pentanoic acid derivatives.

    Substitution: Formation of substituted hydroxyimino-pentanoic acid derivatives.

Scientific Research Applications

4-Hydroxyiminopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 4-Hydroxyiminopentanoic acid involves its interaction with molecular targets through its hydroxyimino group. This group can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyiminobutanoic acid
  • 4-Hydroxyiminovaleric acid
  • 4-Hydroxyiminocaproic acid

Uniqueness

4-Hydroxyiminopentanoic acid is unique due to its specific chain length and the position of the hydroxyimino group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its applications and reactivity can be tailored by modifying the hydroxyimino group or the pentanoic acid backbone, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

6945-36-4

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(4E)-4-hydroxyiminopentanoic acid

InChI

InChI=1S/C5H9NO3/c1-4(6-9)2-3-5(7)8/h9H,2-3H2,1H3,(H,7,8)/b6-4+

InChI Key

AESJFNDOKWHJAH-GQCTYLIASA-N

Isomeric SMILES

C/C(=N\O)/CCC(=O)O

SMILES

CC(=NO)CCC(=O)O

Canonical SMILES

CC(=NO)CCC(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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